Cerexin A

Description

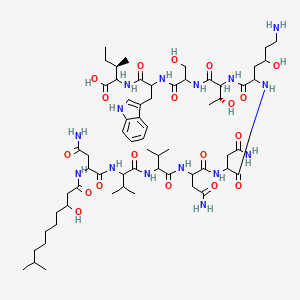

Structure

2D Structure

Properties

CAS No. |

55467-31-7 |

|---|---|

Molecular Formula |

C63H103N15O19 |

Molecular Weight |

1374.6 g/mol |

IUPAC Name |

(3R)-2-[[2-[[2-[[(3R)-2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-9-methyldecanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C63H103N15O19/c1-10-33(8)52(63(96)97)77-56(89)40(22-35-28-68-39-19-15-14-18-38(35)39)70-59(92)45(29-79)74-62(95)53(34(9)80)78-57(90)41(23-37(82)20-21-64)71-54(87)43(26-47(66)84)72-55(88)44(27-48(67)85)73-60(93)50(31(4)5)76-61(94)51(32(6)7)75-58(91)42(25-46(65)83)69-49(86)24-36(81)17-13-11-12-16-30(2)3/h14-15,18-19,28,30-34,36-37,40-45,50-53,68,79-82H,10-13,16-17,20-27,29,64H2,1-9H3,(H2,65,83)(H2,66,84)(H2,67,85)(H,69,86)(H,70,92)(H,71,87)(H,72,88)(H,73,93)(H,74,95)(H,75,91)(H,76,94)(H,77,89)(H,78,90)(H,96,97)/t33-,34-,36?,37?,40?,41?,42?,43?,44?,45?,50?,51?,52?,53?/m1/s1 |

InChI Key |

FJMFWIVNMAFUOP-MEIKFJLBSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |

Isomeric SMILES |

CC[C@@H](C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C([C@@H](C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O |

Synonyms |

cerexin cerexin A cerexin A1 cerexin B cerexins |

Origin of Product |

United States |

Producing Organisms and Biosynthetic Pathways of Cerexin a

Investigation of Post-Translational Modifications and Tailoring Reactions in Cerexin A Production

The biosynthesis of this compound and its analogues involves various post-translational modifications and tailoring reactions that introduce unique structural features not directly encoded in the ribosomal machinery. These modifications are crucial for generating the mature, biologically active lipopeptide.

Enzymatic Pathways Leading to Unique Structural Features of this compound

The formation of this compound's unique structural features is mediated by enzymatic machinery, primarily the nonribosomal peptide synthetases. While the broad mechanism of NRPS-catalyzed peptide synthesis is established, the specific enzymatic steps for all tailoring reactions in cerexin biosynthesis are still under investigation. wikipedia.org For instance, the total synthesis of this compound has involved the preparation of orthogonally protected γ-hydroxylysine, a component of this compound, utilizing a nitrile Reformatsky-type reaction as a key step. nih.govnih.govwikipedia.org This highlights the presence of modified amino acids within the cerexin structure, which are incorporated or modified during the biosynthetic process. However, the precise enzymatic pathways within Bacillus species leading to such modifications in the context of de novo biosynthesis require further elucidation.

Characterization of ε-Amino Succinylation of Hydroxylysine Residues in Cerexin Analogues

A notable post-translational modification observed in cerexin analogues is the ε-amino succinylation of hydroxylysine residues. nih.govnih.govwikipedia.org This modification has been characterized in new cerexin analogues isolated from Bacillus mycoides ATCC 21929. nih.govnih.govwikipedia.org Succinylation involves the attachment of a succinyl group to the ε-amino group of lysine (B10760008) or hydroxylysine residues. nih.govnih.govwikipedia.orgwikipedia.org This alteration changes the positive charge of the lysine side chain to a negative one and introduces a relatively bulky substituent. wikipedia.org

The succinylation of hydroxylysine in cerexin analogues is considered unusual in the context of nonribosomal peptide synthetase products. nih.govnih.govwikipedia.org While succinylation is a known post-translational modification in proteins from bacteria, yeasts, and animals, its occurrence in microbial secondary metabolite biosynthesis is less common. nih.gov Examples of other microbial natural products featuring succinyl substructures include the lantibiotic S-entianin, succilins, and certain bacteriocins like BacSp222, although the mechanism of succinylation can vary (enzymatic or non-enzymatic). nih.govwikipedia.orgwikipedia.org

Molecular Mechanism of Action of Cerexin a

Identification of Cellular and Subcellular Targets of Cerexin A

The primary target of this compound is the bacterial cell membrane. As a lipopeptide, its amphipathic nature—possessing both hydrophobic (the fatty acid tail) and hydrophilic (the peptide portion) regions—drives its insertion into the lipid bilayer of bacterial membranes. This is a common feature among many peptide antibiotics that act on the cell envelope.

While the precise molecular receptor for this compound within the membrane has not been definitively identified in the available literature, related lipopeptide antibiotics provide strong indications of a likely target. For instance, the tridecaptin family of lipopeptides, which are also produced by Bacillus species, are known to specifically bind to Lipid II. nih.govrsc.org Lipid II is a crucial precursor molecule in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govnih.gov By binding to Lipid II, these antibiotics can inhibit cell wall construction and disrupt membrane integrity. researchgate.net Given the structural similarities between cerexins and tridecaptins, it is hypothesized that Lipid II may also be a key subcellular target for this compound, particularly in Gram-positive bacteria where the cell wall precursors are more accessible. However, direct experimental evidence confirming this interaction for this compound is not yet available. Research on a related bacteriocin, Cerein 7, indicates it is a membrane-active compound against Gram-positive bacteria, further supporting the cell membrane as the principal site of action. nih.gov It has also been noted that this compound exhibits high cytotoxicity, which has limited its clinical development and suggests a potent, and possibly less specific, membrane-disrupting capability. researchgate.net

Detailed Analysis of this compound Interaction with Bacterial Membranes

The interaction of this compound with bacterial membranes is a multi-step process governed by its physicochemical properties. The initial step involves an electrostatic attraction between the positively charged amino acid residues in the peptide portion of this compound and the negatively charged components of the bacterial membrane, such as phospholipids.

Following this initial binding, the hydrophobic fatty acid tail of this compound, identified as β-hydroxy isoundecanoic acid, inserts into the hydrophobic core of the lipid bilayer. nih.gov This insertion is a critical event that disrupts the normal structure and function of the membrane. The presence of the bulky lipopeptide molecule within the bilayer can lead to several detrimental effects:

Membrane Permeabilization: The insertion can lead to the formation of pores or channels, or cause a general destabilization of the membrane, increasing its permeability. This allows for the uncontrolled leakage of essential intracellular contents, such as ions (e.g., K+) and metabolites, and the dissipation of the membrane potential, which is vital for cellular energy production.

Disruption of Membrane Fluidity: The integration of this compound into the membrane can alter its fluidity, which is crucial for the function of embedded membrane proteins involved in processes like respiration and transport.

Inhibition of Membrane-Associated Processes: By disrupting the membrane environment, this compound can indirectly inhibit the function of enzymes and other proteins that are located within or associated with the cell membrane.

This membrane-centric mechanism is characteristic of many cationic antimicrobial peptides and is consistent with the observed rapid bactericidal activity of such compounds.

Biochemical and Biophysical Characterization of this compound-Target Binding

Detailed biochemical and biophysical studies characterizing the specific binding of this compound to its putative target are scarce in the scientific literature. Such studies would typically employ techniques like Isothermal Titration Calorimetry (ITC) to determine binding affinity (KD) and thermodynamics, or Surface Plasmon Resonance (SPR) for real-time kinetics of the interaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy could provide structural details of the this compound-target complex.

In the absence of direct studies on this compound, we can look at the characterization of similar antibiotic-target interactions. For example, studies on the antibiotic nisin, which also targets Lipid II, have shown a very high binding affinity. uu.nl Biophysical investigations on other drugs demonstrate how interactions with model lipid membranes can reveal differences in cellular accumulation and efficacy, which are linked to the drug's lipophilicity and its effect on membrane structure. nih.govnih.gov

A full biochemical and biophysical profile for this compound would require experimental determination of these parameters. The table below outlines the type of data that would be generated in such studies.

| Biophysical Parameter | Technique | Information Gained | Hypothesized Data for this compound |

| Binding Affinity (KD) | ITC, SPR | Strength of the interaction between this compound and its target (e.g., Lipid II). | Expected to be in the low micromolar to nanomolar range, indicating a strong interaction. |

| Binding Stoichiometry (n) | ITC | The molecular ratio at which this compound binds to its target. | Likely a 1:1 or 2:1 ratio, depending on the nature of the complex formed. |

| Enthalpy (ΔH) & Entropy (ΔS) | ITC | The thermodynamic forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). | Binding would likely be enthalpically and/or entropically driven. |

| Binding Kinetics (kon, koff) | SPR | The rates of association and dissociation of the this compound-target complex. | A fast on-rate and slow off-rate would be expected for a potent antibiotic. |

| Conformational Changes | NMR, Circular Dichroism | Structural changes in this compound or its target upon binding. | This compound may adopt a more ordered structure upon insertion into the membrane. |

This table represents a template for potential research findings, as specific experimental data for this compound is not currently available.

Comparative Mechanistic Studies of this compound with Related Lipopeptide Antibiotics (e.g., Tridecaptins)

A comparison between the mechanisms of this compound and the tridecaptins is informative, as both are non-ribosomally synthesized lipopeptides from Bacillus species. nih.govacs.org While both antibiotic families target bacterial membranes, there appear to be key differences in their specific modes of action, particularly concerning their primary targets and effects on different bacterial types.

Tridecaptins exhibit potent and selective activity against Gram-negative bacteria. nih.govrsc.org Their mechanism has been elucidated to involve a specific, multi-step process:

Outer Membrane Translocation: The tridecaptin molecule first interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, allowing it to cross this barrier and enter the periplasmic space.

Specific Targeting of Lipid II: In the periplasm, tridecaptins specifically bind to the Gram-negative variant of Lipid II located in the inner membrane.

Disruption of Proton Motive Force: This binding event does not cause significant pore formation or membrane lysis. Instead, it disrupts the proton motive force across the inner membrane, leading to a collapse of cellular energy and ultimately, cell death. nih.gov

In contrast, this compound is primarily active against Gram-positive bacteria. nih.gov This suggests that its primary interaction does not depend on traversing a Gram-negative outer membrane. The high cytotoxicity reported for this compound implies a more direct and potent membrane-disrupting mechanism, possibly involving significant permeabilization or lysis, which differs from the more subtle mechanism of tridecaptins. researchgate.net While tridecaptins rely on a specific interaction with Lipid II to disrupt energy metabolism, this compound's activity might be more reliant on causing catastrophic physical damage to the cell membrane.

The following table summarizes the key mechanistic differences.

| Feature | This compound | Tridecaptins |

| Primary Spectrum | Gram-positive bacteria nih.gov | Gram-negative bacteria rsc.org |

| Primary Target | Bacterial cell membrane (putative: Lipid II) | Gram-negative Lipid II nih.gov |

| Membrane Disruption | Implied to be high (potent permeabilization/lysis) researchgate.net | Low; does not cause significant lysis nih.gov |

| Key Effect | Membrane depolarization and leakage of cellular contents (inferred). | Disruption of the proton motive force nih.govrsc.org |

| Fatty Acid Moiety | β-hydroxy isoundecanoic acid nih.gov | Various, including 3-hydroxy-methyldecanoic fatty acids acs.org |

| Peptide Core | Contains Asp, Thr, Ser, Val, aIle, γ-OH-Lys, Trp nih.gov | Contains Dab, Ser, Gly, Trp, Val, Asp, Phe, aIle, Glu acs.org |

This comparative analysis highlights the functional diversity within the lipopeptide antibiotic class, where subtle changes in structure can lead to significant differences in antibacterial spectrum and molecular mechanism.

Spectrum of Biological Activities of Cerexin a in Vitro and Preclinical Studies

Comprehensive Assessment of Cerexin A Antimicrobial Activity

The antimicrobial capacity of this compound has been systematically evaluated to understand its spectrum of action, its effectiveness against different bacterial species, and its ability to combat complex bacterial structures like biofilms.

This compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Its efficacy has been noted against clinically relevant pathogens such as Staphylococcus, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov The primary mechanism behind its antibacterial action is believed to be its ability to interfere with and damage bacterial cell membranes, leading to a loss of cellular integrity and death. researchgate.net

The antimicrobial spectrum of this compound is characterized by its strong efficacy against Gram-positive bacteria, while showing limited activity against Gram-negative bacteria. nih.govresearchgate.net This selectivity is a key feature of its biological profile. The table below presents the Minimum Inhibitory Concentrations (MIC) of this compound against a variety of bacterial species, illustrating its potent and specific activity.

| Bacterial Species | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 1 - 3.1 |

| Streptococcus pyogenes | Gram-Positive | 3.1 |

| Streptococcus pneumoniae | Gram-Positive | 6.3 |

| Bacillus cereus | Gram-Positive | <0.4 |

| Listeria monocytogenes | Gram-Positive | 1.6 |

| Escherichia coli | Gram-Negative | >100 |

| Pseudomonas aeruginosa | Gram-Negative | >100 |

Data compiled from multiple research sources.

Bacterial biofilms, which are structured communities of bacteria, are known for their increased resistance to conventional antimicrobial agents. The efficacy of antimicrobial peptides against biofilms is a critical area of research. Studies on related compounds indicate that peptides can inhibit the formation of bacterial biofilms and can also act on established, mature biofilms. nih.govmdpi.com For instance, certain antimicrobial peptides have been shown to reduce biofilm viability by over 75% at low concentrations and are effective against both single-species and dual-species biofilms. mdpi.com This suggests that this compound may also possess anti-biofilm properties, a crucial attribute for combating persistent infections.

Comparative In Vitro Efficacy of this compound with Established Antimicrobial Agents

To understand its potential standing in a therapeutic context, the in vitro activity of this compound has been compared with other antibiotics. Such comparisons are essential for evaluating its relative potency. In studies, newer peptide and cephalosporin (B10832234) antibiotics are often benchmarked against established agents to determine their effectiveness against both susceptible and resistant bacterial strains. nih.govnih.gov For example, the table below offers a conceptual comparison of how a novel agent like this compound might be evaluated against standard antibiotics for a Gram-positive pathogen.

| Antibiotic | Class | Representative MIC (µg/mL) against Staphylococcus aureus |

| This compound | Peptide Antibiotic | 1 - 3.1 |

| Penicillin | Beta-Lactam | <0.12 (susceptible) to >16 (resistant) |

| Vancomycin | Glycopeptide | 1 - 2 |

| Cephalothin | 1st Gen. Cephalosporin | 0.25 - 2 |

This table is for illustrative purposes to show how comparative efficacy is assessed.

Preclinical Evaluation of this compound in Non-Human Biological Systems (e.g., cell line studies, non-human animal models for efficacy)

Before any consideration for human application, antimicrobial agents undergo rigorous preclinical evaluation. This involves assessing their effects on mammalian cell lines to understand potential cytotoxicity and testing their efficacy in non-human animal models of infection. nih.govnih.gov While specific preclinical efficacy data for this compound is limited in the provided results, it is noted that its high cytotoxicity has been a barrier to its clinical development. researchgate.net Generally, preclinical studies for antimicrobial peptides involve establishing animal models, such as mouse models of bacterial infection, to determine if the in vitro activity translates to in vivo efficacy, often measuring outcomes like bacterial load reduction and survival rates. frontiersin.org Studies on other antimicrobial peptides have shown they can be highly effective in animal models, sometimes proving equivalent to conventional antibiotics like vancomycin. frontiersin.org

Structure Activity Relationship Sar Studies of Cerexin a and Analogues

Elucidation of Critical Structural Determinants for Cerexin A Biological Activity

Preliminary SAR studies on this compound and related lipopeptides have begun to identify critical structural determinants for their biological activity researchgate.netacs.organnualreviews.org. These studies often involve the synthesis and evaluation of a series of analogues with targeted modifications researchgate.netacs.org. For instance, research on related lipopeptides like the cepafungins, which share structural features with this compound, has highlighted the importance of specific regions of the molecule for proteasome inhibition, a known biological activity for some lipopeptides researchgate.netacs.orgnih.gov. These critical determinants can include the macrocyclic structure, the presence and position of hydroxyl groups, the nature of the fatty acyl chain, and specific amino acid residues researchgate.netacs.orgnih.gov. Studies on cepafungin I, for example, indicated that macrocyclic hydroxylation, fatty acid unsaturation, and terminal lipid functionality are critical for potent proteasome inhibitory activity acs.orgnih.gov.

Impact of Fatty Acyl Chain Variations on this compound Efficacy

While specific detailed data tables solely focused on this compound fatty acyl chain variations and their direct impact on this compound efficacy were not extensively found within the search results, the principles observed in related lipopeptides strongly suggest a similar critical role for the fatty acyl chain in this compound activity. The presence of the beta-hydroxy isoundecanoic acid moiety is likely crucial for membrane interaction and subsequent biological effects.

Contributions of Specific Amino Acid Residues to this compound Function and Potency

Studies on other peptide antibiotics, such as microcin (B1172335) J25, have shown that certain amino acid residues are indispensable for peptide biosynthesis, stability, target inhibition, and cell membrane permeation chapman.edu. While direct comprehensive studies detailing the contribution of every single amino acid residue in this compound to its activity were not found, research on related lipopeptides indicates the importance of specific residues. For instance, in cepafungin I, the vinylogous amino acid residue in the macrocycle and the β-OH amino acid adjacent to the macrocycle are identified as divergence points for analogue generation and likely play a role in activity acs.org. Succinylation of hydroxylysine residues in analogues of cerexin has been shown to reduce activity researchgate.netchemrxiv.org.

Role of Stereochemistry in this compound Bioactivity

The total synthesis and stereochemical assignment of cerexin A1 have been reported, highlighting the complexity and importance of establishing the correct configuration of chiral centers researchgate.netnih.govdntb.gov.ua. Studies on related compounds, such as cepafungin I, have explicitly demonstrated that the regio- and stereochemistry of lysine (B10760008) hydroxylation is critical for potent proteasome inhibition nih.gov. The configuration found in the natural product was determined to be optimal for activity nih.gov. This suggests that even subtle differences in stereochemistry can lead to significant changes in biological potency, likely due to altered binding interactions with the target or changes in membrane association nih.gov.

The configuration of the β-hydroxyl in the lipid tail of this compound is also a crucial stereochemical feature researchgate.net. Determining and controlling the stereochemistry during synthesis or analysis is therefore essential for understanding the SAR of this compound researchgate.netnih.gov.

Chemical Synthesis and Derivatization of Cerexin a and Its Analogues

Bacterial Resistance Mechanisms to Cerexin a

Investigation of Molecular Mechanisms of Acquired Resistance to Cerexin A

Acquired resistance to antibiotics can manifest through various molecular strategies that bacteria evolve under selective pressure. These typically involve modifications of the drug's target, active removal of the drug from the cell, or enzymatic inactivation of the antibiotic.

A primary mechanism of resistance involves the alteration of the antibiotic's cellular target, which prevents or reduces drug binding. For many polypeptide antibiotics that target the bacterial cell membrane, this often entails modifications to the membrane's components.

Research Findings:

While direct studies on this compound are not available, extensive research on polymyxins, which are also cationic polypeptide antibiotics that interact with the lipopolysaccharide (LPS) of Gram-negative bacteria, offers significant insights. Resistance to polymyxins frequently arises from modifications to the lipid A moiety of LPS. nih.govnih.govfrontiersin.org These modifications reduce the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin (B74138) molecules. frontiersin.orgupol.cz

Key modifications include the addition of phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups of lipid A. frontiersin.orgupol.cz In Klebsiella pneumoniae, the presence of L-Ara4N in the lipid A of resistant strains has been observed to be significantly higher than in susceptible strains. nih.gov Similarly, in Pseudomonas aeruginosa, resistance to polymyxins can be developed through the constitutive modification of its LPS with L-Ara4N. frontiersin.org

It is plausible that bacteria could develop resistance to this compound through analogous modifications of their cell surface components, such as teichoic acids in Gram-positive bacteria, which would alter the charge and reduce the binding affinity of this compound. nih.gov

Table 1: Examples of Target Modification Mechanisms in Polypeptide Antibiotic Resistance

| Antibiotic Class | Bacterial Species | Target | Modification Mechanism | Consequence |

| Polymyxins | Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli | Lipopolysaccharide (LPS) | Addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. nih.govfrontiersin.orgupol.cz | Reduced negative charge of the outer membrane, leading to decreased binding of the cationic antibiotic. frontiersin.orgupol.cz |

| Daptomycin | Staphylococcus aureus | Cell membrane | Alterations in membrane fluidity and charge, often through mutations in genes like mprF. nih.gov | Repulsion of the antibiotic from the cell membrane. |

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. frontiersin.org The overexpression of these pumps can significantly decrease the intracellular concentration of an antibiotic, rendering it ineffective.

Research Findings:

Efflux pumps are a known mechanism of resistance to various classes of antibiotics. frontiersin.orgreactgroup.org For instance, in Streptococcus suis, a novel ABC transporter system, SstFEG, has been identified as an efflux pump for the polypeptide antibiotic bacitracin. nih.govresearchgate.net This system contributes to bacitracin resistance independently of the well-characterized BceAB transporter. nih.gov In Mycobacterium tuberculosis, knockout mutants of different efflux pumps have shown increased susceptibility to bacitracin and vancomycin, suggesting a role for these pumps in intrinsic resistance. nih.govasm.org

In Gram-negative bacteria, efflux pumps like the AcrAB-TolC system in K. pneumoniae can contribute to polymyxin resistance. nih.gov It is therefore conceivable that pathogenic bacteria could develop or upregulate efflux pumps capable of recognizing and expelling this compound, thereby conferring resistance.

Table 2: Characterized Efflux Pumps Involved in Polypeptide Antibiotic Resistance

| Efflux Pump System | Bacterial Species | Antibiotic(s) Effluxed | Pump Family |

| SstFEG | Streptococcus suis | Bacitracin | ABC Transporter |

| BceAB | Bacillus subtilis, Streptococcus suis | Bacitracin | ABC Transporter |

| MtrCDE | Neisseria meningitidis | Polymyxins | RND Transporter |

| AcrAB-TolC | Klebsiella pneumoniae | Polymyxins | RND Transporter |

The production of enzymes that can degrade or modify an antibiotic is a direct and effective resistance strategy. nih.govnih.gov

Research Findings:

While there is no direct evidence of enzymatic inactivation of this compound, studies on other polypeptide antibiotics have revealed such mechanisms. For example, the alkaline protease Apr, produced by Bacillus licheniformis, has been shown to inactivate polymyxin E (colistin) by cleaving it at two specific peptide bonds. asm.orgasm.org This hydrolytic degradation renders the antibiotic ineffective. asm.orgasm.org Given that this compound is a peptide-based molecule, it is plausible that resistant bacterial strains could produce proteases capable of its degradation. nih.gov

Furthermore, a wide array of antibiotic-modifying enzymes exists, which inactivate antibiotics by adding chemical groups. nih.gov These enzymes, known as group transferases, can add acyl, phosphate, or glycosyl groups to the antibiotic molecule, preventing it from binding to its target. nih.govnih.gov

Genetic and Genomic Determinants of this compound Resistance in Pathogenic Microorganisms

The molecular mechanisms of resistance are underpinned by genetic determinants, which can be located on the bacterial chromosome or on mobile genetic elements like plasmids. frontiersin.org

Research Findings:

Specific genetic determinants for this compound resistance have not been identified. However, the genetic basis of resistance to polymyxins is well-documented and likely provides a model for this compound. Resistance to polymyxins is often regulated by two-component systems (TCSs), such as PmrA/PmrB and PhoP/PhoQ. nih.govnih.govfrontiersin.org Mutations in the genes encoding these regulatory systems can lead to the constitutive expression of the operons responsible for LPS modification. frontiersin.org For example, mutations in pmrA and pmrB are common in polymyxin-resistant P. aeruginosa. nih.gov

In K. pneumoniae, inactivation of the mgrB gene, a negative regulator of the PhoP/PhoQ system, is a frequent cause of acquired colistin (B93849) resistance. nih.govfrontiersin.org Furthermore, plasmid-mediated resistance to colistin has emerged globally with the discovery of the mcr genes (mcr-1 to mcr-10). nih.govfrontiersin.orgdovepress.com These genes encode phosphoethanolamine transferases that modify lipid A, leading to resistance. dovepress.com The presence of these genes on mobile elements facilitates their rapid dissemination among different bacterial species. frontiersin.orgdovepress.com It is conceivable that similar genetic determinants, either chromosomal or plasmid-borne, could arise and mediate resistance to this compound.

Advanced Analytical Methodologies for Cerexin a Research

Chromatographic Techniques for Cerexin A Isolation, Purification, and Purity Assessment

Chromatography is a cornerstone of this compound research, enabling its separation from the complex mixture of metabolites produced by Bacillus cereus. The initial purification of this compound often involves multiple steps, starting with techniques like adsorption through activated charcoal, acetone (B3395972) precipitation, and dialysis to obtain a crude extract. researchgate.net Following these preliminary steps, more refined chromatographic methods are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a critical tool for the fine purification and analysis of this compound and its analogues. researchgate.net RP-HPLC separates molecules based on their hydrophobicity. In the context of this compound, which consists of a hydrophilic peptide chain and a hydrophobic fatty acid tail, RP-HPLC provides excellent resolution.

Research efforts have successfully used RP-HPLC to separate different Cerexin families (e.g., this compound, B, C, D) and even resolve the individual components within each family, which differ primarily in their fatty acid composition. researchgate.net For instance, a study on the related lipopeptide tridecaptin M demonstrated the use of RP-HPLC with UV detection at multiple wavelengths (220, 254, and 280 nm) to separate and quantify different natural variants from a culture extract. researchgate.net This approach is directly applicable to this compound analysis, allowing for both preparative isolation of pure components for further study and analytical assessment of purity.

Advanced Chromatographic Separation Methods for this compound and Analogues

Beyond standard HPLC, a range of other chromatographic techniques are vital for a complete analysis of this compound.

Gas Chromatography (GC): This technique is specifically used for the analysis of the fatty acid component of this compound. After hydrolysis to cleave the fatty acid from the peptide, GC, often coupled with mass spectrometry (GC-MS), is used to identify the specific type of fatty acid, such as the β-hydroxy isoundecanoic acid found in this compound. nih.gov

Ion-Exchange Chromatography: This method separates molecules based on their net charge. It can be employed in the early stages of purification to separate the positively charged this compound from neutral or negatively charged contaminants in the crude extract. researchgate.net

Size-Exclusion Chromatography (e.g., Sephadex Column Chromatography): This technique separates molecules by size. It has been used as a preliminary purification step for this compound, helping to remove proteins and other molecules that are significantly larger or smaller than the target lipopeptide. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used for monitoring the progress of purification. For lipopeptides like this compound, specific visualization methods can be used, such as staining with ninhydrin (B49086) to detect the peptide's amino groups or using water spray to identify the lipophilic spots on the plate. nih.gov

Table 1: Chromatographic Methods in this compound Research

| Technique | Application | Key Findings/Purpose | Reference(s) |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Fine Purification & Purity Analysis | Separation of this compound from its analogues (B, C, D) and other impurities. | researchgate.net, researchgate.net, researchgate.net |

| Gas Chromatography (GC-MS) | Fatty Acid Analysis | Identification of the β-hydroxy isoundecanoic acid tail after chemical cleavage. | nih.gov |

| Ion-Exchange Chromatography | Initial Purification | Separation based on the net positive charge of the peptide. | researchgate.net |

| Size-Exclusion Chromatography | Preliminary Purification | Removal of impurities based on molecular size differences. | researchgate.net |

| Thin-Layer Chromatography (TLC) | Monitoring Purification | Rapidly checks the presence and separation of lipopeptides during extraction. | nih.gov |

Spectroscopic and Spectrometric Methods for this compound Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic and spectrometric techniques are employed to determine its complex structure, including the sequence of its amino acids, the nature of its fatty acid chain, and its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic structure of a molecule. rsc.org In the study of this compound, NMR was instrumental in elucidating the structure of its β-hydroxy fatty acid component. nih.gov

NMR analysis provides information on the connectivity of atoms (e.g., through 1D ¹H and ¹³C NMR) and their spatial proximity (e.g., through 2D NMR experiments like NOESY). This is crucial for determining the stereochemistry of the amino acid residues—that is, whether they are in the L- or D-configuration. The relative configuration of adjacent chiral centers can be deduced from coupling constants and through-space interactions. For complex molecules like this compound, a combination of 1D and 2D NMR experiments is essential for assigning all proton and carbon signals and piecing together the complete molecular structure. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight, Fragmentation Analysis, and Sequence Determination

Mass Spectrometry (MS) is fundamental to lipopeptide analysis, providing exact molecular weight information and enabling sequence determination through fragmentation analysis. nih.govnih.gov For this compound, MS was used in conjunction with GC to identify the constituent fatty acid. nih.gov

In a typical workflow, high-resolution MS (HRMS) provides a highly accurate mass of the intact this compound molecule, which allows for the determination of its elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) is then used to sequence the peptide. In this technique, the intact molecule is selected and fragmented inside the mass spectrometer. The resulting fragment ions, which typically correspond to the loss of individual amino acid residues, are analyzed. By interpreting the mass differences between the fragment ions, the amino acid sequence can be reconstructed. This method was critical in confirming the amino acid sequence of this compound and its analogues. nih.gov

Table 2: Key Constituents of this compound Identified by Analytical Methods

| Component | Analytical Method(s) | Identification | Reference(s) |

|---|---|---|---|

| Amino Acids | Acid Hydrolysis, MS/MS | Aspartic acid (3), Threonine (1), Serine (1), Valine (2), allo-Isoleucine (1), γ-hydroxylysine (1), Tryptophan (1) | nih.gov |

| Fatty Acid | GC-MS, NMR | β-hydroxy isoundecanoic acid | nih.gov |

| Complete Structure | Combination of all methods | Elucidation of the full lipopeptide structure including stereochemistry. | nih.gov |

Applications of Other Spectroscopic Techniques (e.g., UV-Vis, CD) for Characterization

While specific UV-Vis and Circular Dichroism (CD) studies focused solely on this compound are not extensively detailed in primary literature, these techniques are standard for characterizing peptides and lipopeptides and provide valuable structural information.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. preprints.org For a lipopeptide like this compound, the primary chromophores are the peptide bonds (absorbing around 190-230 nm) and the aromatic side chain of the Tryptophan residue (absorbing around 280 nm). UV-Vis spectroscopy is therefore useful for quantifying the concentration of this compound in a solution. dokumen.pub

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure (e.g., α-helix, β-sheet) of peptides and proteins. For a related lipopeptide, tridecaptin A1, CD studies showed that it adopts a defined secondary structure when it interacts with phospholipid membranes, and that this structure is crucial for its antimicrobial activity. researchgate.netresearchgate.net It is highly probable that this compound behaves similarly, and CD spectroscopy would be the ideal technique to investigate its conformational changes upon interaction with bacterial membranes.

Development and Validation of Bioanalytical Assays for this compound Activity and Concentration in Research Matrices

The quantitative analysis of this compound in various research matrices is fundamental to understanding its biological activity, and stability. To date, the development of specific bioanalytical assays for this compound has been hampered by the limited availability of a pure analytical standard. researchgate.net However, based on the methodologies employed for other lipopeptide antibiotics and the structural information available for this compound, several analytical and bioassay strategies can be proposed and developed. These methods are broadly categorized into two groups: those that measure the concentration of the compound (chemical assays) and those that determine its biological activity (bioassays).

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a primary candidate for a sensitive and specific chemical assay for this compound. The principles for such a method can be extrapolated from established assays for other complex microbial metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method would offer high specificity and sensitivity for quantifying this compound in complex matrices like fermentation broths or biological fluids. The structural elucidation of this compound has utilized mass spectrometry, confirming its amenability to this technique. nih.govnih.gov The development of a quantitative LC-MS/MS assay would involve several key steps:

Sample Preparation: Extraction of this compound from the matrix would likely involve protein precipitation, followed by liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, would be suitable for separating this compound from other components in the extract. nih.gov The mobile phase would typically consist of a gradient of an organic solvent (e.g., acetonitrile) and water, with an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.gov

Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more product ions generated through collision-induced dissociation. This highly specific detection method minimizes interference from matrix components. nih.gov

The validation of such a method would be performed according to established guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal concentration | -8% to +10% |

| Recovery | Consistent and reproducible | ~85% |

This table is representative of typical validation parameters for an LC-MS/MS bioanalytical method and is not based on published data for this compound.

Bioassays for Activity Determination

Bioassays are crucial for determining the functional potency of an antibiotic, which may not always correlate directly with its concentration as determined by a chemical assay. This is particularly relevant for this compound, as modifications to its structure, such as the succinylation of hydroxylysine residues, have been shown to reduce its antimicrobial activity. researchgate.net

Antimicrobial Susceptibility Testing

A common method for assessing the activity of a novel antibiotic is through antimicrobial susceptibility testing. A microbiological bioassay, such as the agar (B569324) diffusion method (cylinder-plate or disk diffusion) or a broth microdilution method, could be developed. nih.gov

Agar Diffusion Method: This method involves applying a solution containing this compound to a cylinder or a paper disk placed on an agar plate previously inoculated with a susceptible bacterial strain. The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the cylinder or disk is measured. The size of this zone is proportional to the concentration and activity of the antibiotic. nih.gov

Broth Microdilution Method: This technique determines the Minimum Inhibitory Concentration (MIC) of the antibiotic. Serial dilutions of the this compound sample are prepared in a liquid growth medium in a microtiter plate. A standardized suspension of the test microorganism is added to each well. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the microorganism after incubation. nih.gov

For the development of a robust bioassay, the selection of an appropriate and sensitive indicator organism is critical. Given that cerexins demonstrate high activity against Gram-positive bacteria, a strain such as Bacillus subtilis or Staphylococcus aureus could be a suitable candidate. researchgate.netmdpi.com

Table 2: Example Data from a Broth Microdilution Assay to Determine the MIC of this compound

| This compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Growth |

| 16 | - | - | - | No |

| 8 | - | - | - | No |

| 4 | - | - | - | No |

| 2 | + | + | + | Yes |

| 1 | + | + | + | Yes |

| 0.5 | + | + | + | Yes |

| 0 (Growth Control) | + | + | + | Yes |

(-) = No visible growth; (+) = Visible growth. In this hypothetical example, the MIC would be 4 µg/mL.

The validation of a bioassay involves assessing parameters such as linearity, precision, and accuracy of the dose-response relationship.

Comparative Studies with Other Lipopeptide Antibiotics

Structural and Functional Commonalities between Cerexin A and Related Peptidic Antibiotics

Lipopeptide antibiotics, including this compound, polymyxins, and tridecaptins, share the fundamental structural feature of a peptide macrocycle or chain linked to a lipid tail. This lipophilic tail is crucial for their interaction with bacterial membranes. This compound is described as a linear decapeptide with a fatty acid chain nih.gov. Polymyxins, such as Polymyxin (B74138) B and E (Colistin), are cyclic polypeptides with a fatty acid chain, typically produced by Bacillus polymyxa strains guidetopharmacology.orgresearchgate.net. Tridecaptins are linear cationic lipopeptides, often comprised of 13 amino acids, including diaminobutyric acid (Dab) residues, and are produced by Paenibacillus species nih.govresearchgate.netnih.gov. The presence of positively charged amino acids, such as diaminobutyric acid or lysine (B10760008), is a common feature in many lipopeptides, contributing to their interaction with the negatively charged components of bacterial cell membranes, like lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

Functionally, a key commonality lies in their membrane-targeting activity. The lipophilic tail facilitates insertion into the bacterial membrane, while the peptide portion interacts with membrane components, leading to disruption of membrane integrity and function. This disruptive mechanism is a hallmark of many lipopeptide antibiotics.

Differential Biological Activity Profiles of this compound Versus Other Lipopeptide Classes (e.g., Polymyxins, Tridecaptins)

Despite shared structural elements, this compound, polymyxins, and tridecaptins exhibit distinct biological activity profiles, particularly concerning their spectrum of activity against different bacterial types.

Cerexins, primarily produced by Bacillus cereus, show high activity against Gram-positive bacteria researchgate.net. This contrasts sharply with the activity of polymyxins and tridecaptins. Polymyxins, such as Polymyxin B and E, are primarily effective against Gram-negative bacteria guidetopharmacology.orgresearchgate.netwikipedia.org. Their mechanism involves binding to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane permeability researchgate.net. Tridecaptins also exhibit potent antimicrobial activity specifically against Gram-negative bacteria, including multidrug-resistant strains nih.govresearchgate.net. They operate by selectively binding to the Gram-negative analogue of peptidoglycan precursor lipid II, thereby disrupting the proton motive force researchgate.net.

This differential activity is a critical distinction. This compound's focus on Gram-positive pathogens differentiates it from the Gram-negative specificity of polymyxins and tridecaptins. Research indicates that succinylation of hydroxylysine residues in cerexin analogues can lead to reduced activity against Gram-positive bacteria mdpi.com.

The following table summarizes the primary spectrum of activity for these lipopeptide classes:

| Lipopeptide Class | Primary Spectrum of Activity |

| This compound | Gram-positive bacteria |

| Polymyxins (e.g., Polymyxin B, E) | Gram-negative bacteria |

| Tridecaptins | Gram-negative bacteria |

Mechanistic Distinctions and Synergistic Interactions with Other Antimicrobial Agents

While all three classes target bacterial membranes, the precise molecular mechanisms and potential for synergistic interactions differ.

Polymyxins exert their bactericidal effect by disrupting the cytoplasmic membrane after binding to LPS in Gram-negative bacteria, leading to increased permeability and cell death researchgate.netnih.gov. Tridecaptins, while also targeting Gram-negative bacteria, have a distinct mechanism involving the binding to lipid II, a crucial precursor in peptidoglycan synthesis, which disrupts the proton motive force researchgate.net.

The mechanism of action for this compound against Gram-positive bacteria involves disruption of the cell membrane, similar to the general mode of action for cationic lipopeptides against Gram-negative bacteria, but targeting different membrane components specific to Gram-positive cells. The exact details of this compound's interaction with Gram-positive membranes and its specific molecular target(s) require further detailed research.

Regarding synergistic interactions, studies have explored the potential of combining lipopeptides with other antimicrobial agents to enhance efficacy and overcome resistance. For instance, synthesis of tridecaptin-antibiotic conjugates has shown in vivo activity against Gram-negative bacteria acs.org. The membrane-disrupting activity of lipopeptides like polymyxins can potentially permeabilize the bacterial cell, allowing other antibiotics that would normally be ineffective (due to inability to cross the membrane) to enter and act on intracellular targets. While the provided search results specifically mention synergy studies with tridecaptins and other antibiotics acs.org, similar synergistic potential might exist for this compound in combination with agents effective against Gram-positive bacteria, although specific research findings on this compound synergy were not prominently found in the provided results.

Further research is needed to fully elucidate the specific mechanistic distinctions of this compound compared to polymyxins and tridecaptins at a molecular level and to explore its potential for synergistic interactions with other antimicrobial compounds against Gram-positive pathogens.

Future Research Directions and Unexplored Avenues for Cerexin a

Deepening Understanding of Cerexin A Biosynthesis and Metabolic Engineering of Producer Strains

Understanding the intricate details of this compound biosynthesis is crucial for optimizing its production and potentially generating novel analogs. This compound is a nonribosomal peptide, synthesized by nonribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.net Future research should focus on elucidating the complete set of genes involved in the biosynthetic gene cluster (BGC) for this compound in its native producer strains, such as Bacillus cereus and Bacillus mycoides. nih.govfeser.ruresearchgate.netresearchgate.netasm.org This involves detailed genomic analysis to identify all the modules and domains within the NRPS machinery, as well as any associated tailoring enzymes responsible for modifications like hydroxylation or succinylation observed in cerexin analogs. researchgate.netacs.org

Metabolic engineering of producer strains presents a promising avenue to enhance this compound yield and potentially alter its structure. Strategies could include:

Overexpression of key biosynthetic genes to increase metabolic flux towards this compound production.

Knockout or downregulation of competing pathways that divert precursors away from this compound synthesis.

Introduction of genes encoding enzymes from other biosynthetic pathways to create hybrid lipopeptides with potentially improved properties.

Optimization of fermentation conditions based on a deeper understanding of how environmental factors influence the expression of the this compound BGC. semanticscholar.org

Research into succinylation as a post-translational modification in microbial secondary metabolite biosynthesis, observed in some cerexins, could provide insights for engineering efforts. researchgate.netsemanticscholar.orgmdpi.com While the catalysis of succinylation in some natural product classes has been linked to acyl-transferase-like proteins, the mechanism in cerexins is currently elusive, highlighting a specific area for future investigation. mdpi.com

Advanced Structural Biology and Biophysical Studies of this compound-Target Complexes

Detailed structural and biophysical studies are essential to understand how this compound interacts with its cellular targets, which is critical for rational drug design and overcoming resistance. While this compound is known to have activity against Gram-positive bacteria, its precise mechanism of action at the molecular level requires further investigation. researchgate.net It is a cationic cyclic lipopeptide, a class of antibiotics often targeting bacterial membranes. researchgate.netconicet.gov.ar

Future research should employ advanced structural biology techniques such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the high-resolution structures of this compound in complex with its bacterial targets. ijsra.netevotec.comnih.govscilifelab.senih.gov This could involve studying its interaction with membrane components like lipids or specific proteins. conicet.gov.arresearchgate.net

Biophysical studies, including techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods (e.g., fluorescence, circular dichroism), can provide quantitative data on binding kinetics, thermodynamics, and conformational changes upon interaction with target molecules or model membranes. conicet.gov.arscilifelab.se Minimal biophysical models can predict responses to drug combinations and provide insights into the mechanisms underlying drug interactions. plos.org Understanding the physicochemical interactions between this compound and lipid bilayers is particularly important given its lipopeptide nature. researchgate.net

These studies can reveal critical details about the binding sites, the nature of interactions (e.g., electrostatic, hydrophobic), and the resulting structural rearrangements that lead to antimicrobial activity. This knowledge is invaluable for the rational design of this compound analogs with improved potency, specificity, and reduced toxicity.

Exploration of Novel Biological Activities of this compound Beyond its Antimicrobial Spectrum

While primarily recognized for its antimicrobial activity, this compound may possess other biological activities that warrant exploration. Many natural products exhibit pleiotropic effects, and investigating these could uncover new therapeutic applications.

Future research could explore potential activities such as:

Immunomodulatory effects: Investigating how this compound interacts with host immune cells and pathways. Some bacterial peptides have shown immunomodulatory properties. researchgate.net

Antifungal or antiviral activity: Testing this compound against a broader range of microorganisms beyond bacteria.

Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines and in preclinical models. researchgate.netnih.govacs.org

Enzyme inhibition or modulation: Screening this compound against a panel of enzymes to identify potential interactions that could have therapeutic implications. mdpi.com

Studies on other lipopeptides have revealed diverse activities, including interactions with biofilms and anti-tumoral properties, suggesting that this compound might also possess such capabilities. researchgate.net Exploring these novel activities could significantly expand the potential therapeutic utility of this compound.

Strategies for Overcoming Bacterial Resistance and Enhancing this compound Efficacy in Preclinical Models

The emergence of bacterial resistance is a major challenge in antibiotic therapy. Research into mechanisms of resistance to this compound and strategies to overcome them is critical for its long-term viability as a therapeutic agent.

Future research should focus on:

Identifying resistance mechanisms: Elucidating how bacteria develop resistance to this compound. This could involve genomic and transcriptomic analysis of resistant strains to identify genetic mutations or altered gene expression related to uptake, efflux, target modification, or degradation of this compound.

Developing strategies to combat resistance:

Designing this compound analogs that are less susceptible to existing resistance mechanisms.

Investigating combination therapies with other antibiotics or non-antibiotic compounds that can restore this compound sensitivity or enhance its activity. conicet.gov.arplos.org

Exploring the potential of efflux pump inhibitors or other resistance-modifying agents in combination with this compound.

Enhancing efficacy in preclinical models: Moving beyond in vitro studies to evaluate the efficacy of this compound and its analogs in relevant preclinical infection models. researchgate.netnih.gov This includes developing and utilizing appropriate animal models that mimic human infections caused by target pathogens. Research in preclinical models should also focus on optimizing delivery methods and understanding the pharmacokinetics and pharmacodynamics of this compound to ensure adequate exposure at the site of infection.

Development of Innovative Analytical Tools and Methodologies for this compound Research

Advancements in analytical tools and methodologies are essential to facilitate comprehensive research on this compound.

Future efforts should focus on developing:

Improved purification methods: Optimizing techniques for isolating and purifying this compound from fermentation broths to obtain high yields of pure compound for research and potential development. researchgate.net

Sensitive detection and quantification methods: Developing highly sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, for the detection and quantification of this compound in complex biological matrices, including fermentation cultures, preclinical samples, and environmental samples. ijsra.netfda.govresearchgate.net This is crucial for pharmacokinetic studies, monitoring production, and environmental fate studies.

High-throughput screening methods: Developing high-throughput assays to screen this compound analogs or combinations for antimicrobial activity and other biological effects.

Tools for studying interactions: Developing or adapting tools to study the interaction of this compound with its targets in live bacterial cells, providing insights into its mechanism of action in a more physiological context. Biophysical tools applied to bacteria, like Zeta Potential and fluorescent approaches, can provide detailed information on peptide-membrane interactions. conicet.gov.ar

Innovative analytical approaches, including high-resolution mass spectrometry and advanced chromatographic tools, are continuously emerging and can be leveraged for this compound research. ijsra.net

Investigation of this compound's Role in Microbiome Modulation and Ecological Interactions

The role of this compound in the complex ecological interactions within microbial communities and its potential impact on host microbiomes are largely unexplored areas. As a naturally produced antibiotic, this compound likely plays a role in the competition and communication between microorganisms in its native environment.

Future research directions include:

Ecological role in producer organisms: Investigating the function of this compound for Bacillus cereus and Bacillus mycoides in their natural habitats, such as soil or in association with plants. This could involve studying its role in microbial competition, defense against predators, or signaling. researchgate.netnih.govresearchgate.net

Impact on host microbiomes: If this compound were to be developed as a therapeutic, understanding its impact on beneficial host microbiomes (e.g., gut, skin) is crucial. Research could assess how this compound affects the composition and function of these microbial communities using techniques like 16S rRNA gene sequencing and metagenomics. mdpi.comnih.govnih.govfrontiersin.org

Influence on antibiotic resistance dissemination in the environment: Studying how the presence and activity of this compound in different environments might influence the selection and spread of antibiotic resistance genes, considering the complex ecological interactions between bacterial populations. researchgate.netyoutube.com

Investigating these ecological aspects can provide a more holistic understanding of this compound and inform strategies for its responsible use.

Q & A

Q. What frameworks guide prioritization of follow-up studies when this compound's effects are context-dependent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.